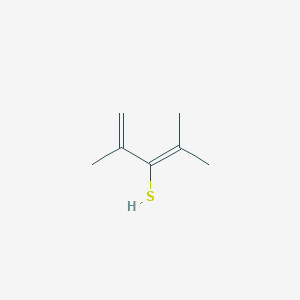

2,4-Dimethylpenta-1,3-diene-3-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109142-66-7 |

|---|---|

Molecular Formula |

C7H12S |

Molecular Weight |

128.24 g/mol |

IUPAC Name |

2,4-dimethylpenta-1,3-diene-3-thiol |

InChI |

InChI=1S/C7H12S/c1-5(2)7(8)6(3)4/h8H,1H2,2-4H3 |

InChI Key |

GPIUADYULAGBGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(=C)C)S)C |

Origin of Product |

United States |

Dimerization Via Cycloaddition:the Thione Tautomer Possesses a C=s Double Bond Which Can Participate in 4+2 Cycloaddition Diels Alder Reactions. One Molecule S Diene System Could React with the C=s Group As the Dienophile of Another Molecule to Form a Six Membered Heterocyclic Dimer.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic structure that governs the behavior of a molecule. These calculations can elucidate reaction mechanisms, determine the stability of different isomers, and map out the molecular orbitals that dictate reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Mechanistic Proposals

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions. By calculating the electron density, DFT can accurately predict the geometries of reactants, products, and the high-energy transition states that connect them, thereby mapping out the entire potential energy surface of a reaction.

While specific DFT studies on the reaction pathways of 2,4-dimethylpenta-1,3-diene-3-thiol are not extensively documented, the principles can be understood from computational studies on related thiol-ene reactions. rsc.orgresearchgate.net These reactions, which involve the addition of a thiol across a double bond, are of significant interest. DFT calculations have been pivotal in elucidating their mechanisms, which can proceed via radical or ionic pathways.

For radical-mediated thiol-ene reactions, DFT is used to model key steps such as:

Initiation: Abstraction of the hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•). researchgate.net

Propagation: The addition of the thiyl radical to the double bond of the ene, forming a carbon-centered radical intermediate. acs.org

Chain Transfer: The abstraction of a hydrogen atom from another thiol molecule by the carbon-centered radical, regenerating the thiyl radical and forming the final thioether product. acs.orgomu.edu.tr

Ab Initio Molecular Orbital Calculations for Thermochemical Properties and Isomeric Stabilities

Ab initio molecular orbital methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. acs.orgosti.gov These methods are particularly valuable for obtaining high-accuracy thermochemical data, such as enthalpies of formation, and for assessing the relative stabilities of different isomers or conformers. elte.hunih.gov

For a molecule like this compound, which possesses multiple rotational bonds, several conformers can exist. Ab initio calculations can determine the geometry and energy of each conformer, predicting their relative stabilities and the energy barriers for interconversion.

A pertinent example can be drawn from studies on the simpler, analogous molecule, allyl thiol (H₂C=CHCH₂SH). nih.gov Using ab initio calculations (specifically, MP2(full)/6-311+G(d,p)), researchers have identified multiple stable conformers and calculated their relative energies. The most stable conformer was determined to be the Gg form. nih.gov The predicted relative stabilities were found to be in excellent agreement with experimental data obtained from variable temperature infrared spectroscopy. nih.gov This demonstrates the power of ab initio methods to accurately model the conformational landscape and thermochemistry of unsaturated thiols.

Table 1: Calculated Relative Enthalpies and Predicted Abundance of Allyl Thiol Conformers This table presents data for allyl thiol, an analogous, simpler thiol-diene system, to illustrate the outputs of ab initio calculations.

| Conformer | Calculated Enthalpy Difference (kJ/mol) | Predicted Abundance at 298.15 K |

| Gg | 0 (Reference) | 52 ± 1% |

| Cg | 1.44 ± 0.11 | 29 ± 1% |

| Gg' | 4.03 ± 0.41 | 10 ± 1% |

| Gt | 4.31 ± 0.43 | 9 ± 1% |

| Source: Data from Durig, J. R., et al. (2011). nih.gov |

Molecular Orbital Analysis and Theoretical Electronic Properties Relevant to Reactivity

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. pressbooks.publibretexts.org For a conjugated system like this compound, MO analysis is crucial for understanding its electronic properties and reactivity. The conjugated diene system results in four pi (π) molecular orbitals (ψ₁, ψ₂, ψ₃, ψ₄), two bonding and two antibonding. libretexts.org

The reactivity of the molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

The LUMO is the lowest energy empty orbital and relates to the molecule's ability to act as an electrophile or electron acceptor.

Advanced Spectroscopic Studies (Theoretical Foundations and Interpretations)

Computational methods are essential for predicting and interpreting complex spectra. By simulating spectra from first principles, researchers can assign experimental signals to specific structural features and conformational states. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectral Prediction and Conformational Assignments (e.g., ¹H NMR, ¹³C NMR, NOESY, ASIS) for Thiol-Diene Systems

Computational chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The process typically involves optimizing the molecule's geometry using a method like DFT and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For flexible molecules like this compound, accurate prediction requires considering multiple low-energy conformers and calculating a Boltzmann-averaged spectrum, as different conformers can have distinct chemical shifts. nih.gov The thiol proton (–SH) is notoriously difficult to observe in ¹H NMR spectra when using protic solvents due to rapid exchange, a phenomenon that can be confirmed computationally. rsc.org

While a specific predicted spectrum for this compound is not available, expected chemical shift ranges can be estimated based on its functional groups.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Environment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| SH | Thiol | 1.0 - 2.0 | - |

| =CH₂ | Vinylic | 4.5 - 5.5 | 110 - 125 |

| =CH- | Vinylic | 5.0 - 6.5 | 125 - 140 |

| C-S | Carbon attached to sulfur | - | 30 - 50 |

| C=C -S | Vinylic carbon attached to sulfur | - | 130 - 145 |

| CH₃ | Methyl on double bond | 1.7 - 2.2 | 15 - 25 |

| Note: These are general estimated ranges and can be influenced by conformation and solvent. |

Advanced NMR techniques can be used to probe conformation. Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing crucial data for determining the three-dimensional structure. Aromatic Solvent Induced Shifts (ASIS) can also be used to probe the molecule's shape by observing changes in chemical shifts upon changing from an isotropic solvent to an aromatic one like benzene.

Vibrational Spectroscopy (IR, Raman) for Theoretical Structural Elucidation and Functional Group Analysis

Computational vibrational spectroscopy is a powerful tool for interpreting Infrared (IR) and Raman spectra. nih.govarxiv.orgresearchgate.net After optimizing the molecular geometry, frequency calculations are performed to predict the vibrational modes, their frequencies (wavenumbers), and their corresponding IR and Raman intensities. researchgate.net These theoretical spectra can then be compared to experimental data to provide detailed assignments for each observed peak.

For this compound, key vibrational modes would include:

S–H stretch: A typically weak but sharp band in the IR spectrum around 2550-2600 cm⁻¹. rsc.org

C=C stretch: Strong bands in the region of 1600-1680 cm⁻¹ corresponding to the conjugated diene system.

C–S stretch: A weaker band in the fingerprint region, typically between 600-800 cm⁻¹. rsc.org

C–H stretches and bends: Numerous bands associated with the methyl and vinylic C-H bonds.

Again, studies on allyl thiol provide a valuable reference. nih.gov Computational predictions have been used to assign the complex vibrational spectra of its different conformers, allowing for a detailed structural elucidation that would be difficult to achieve from experimental data alone.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Gg Conformer of Allyl Thiol This table presents data for allyl thiol, an analogous system, to illustrate the assignment of vibrational modes using computational methods.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| CH₂ asymmetric stretch | 3103 |

| CH₂ symmetric stretch | 3025 |

| SH stretch | 2603 |

| C=C stretch | 1641 |

| CH₂ scissoring | 1421 |

| C-S stretch | 707 |

| Source: Data from Durig, J. R., et al. (2011). nih.gov |

Theoretical Approaches to Mass Spectrometry Fragmentation Patterns and Isomer Differentiation

In the absence of direct research, theoretical approaches to understanding the mass spectrometry of this compound would involve the application of quantum chemical calculations and established fragmentation rules for unsaturated thiols.

General Principles of Thiol Fragmentation:

The mass spectrum of a thiol is influenced by the stability of the resulting fragments. Key fragmentation pathways for thiols often involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the sulfur atom.

Loss of the thiol group (-SH): This would result in a fragment ion with a mass corresponding to the remaining hydrocarbon structure.

Loss of H₂S: A rearrangement process that can occur in some thiols.

Cleavage of the C-S bond: This would lead to the formation of an SH radical and a hydrocarbon cation.

For this compound, the conjugated diene system would add complexity to its fragmentation pattern compared to saturated thiols. The presence of double bonds and methyl groups would create multiple potential sites for ionization and subsequent fragmentation, leading to a variety of fragment ions.

Isomer Differentiation:

The differentiation of this compound from its isomers, such as 2,4-dimethyl-2-pentene-3-thiol, would theoretically be possible through careful analysis of their mass spectra. nih.gov Differences in the positions of the double bonds and the thiol group would lead to distinct fragmentation patterns and relative abundances of fragment ions. Computational modeling could be employed to predict these differences, aiding in the identification of specific isomers.

Hypothetical Fragmentation Data:

Without experimental or detailed computational studies, any presented data would be purely hypothetical. A theoretical study would involve the following steps:

Geometry Optimization: Using computational methods like Density Functional Theory (DFT) to find the most stable three-dimensional structure of the molecule.

Calculation of Ionization Energy: Determining the energy required to form the molecular ion.

Prediction of Fragmentation Pathways: Simulating the fragmentation of the molecular ion and calculating the relative energies of the resulting fragment ions.

This would allow for the construction of a theoretical mass spectrum. The predicted mass-to-charge ratios (m/z) and their relative intensities could then be compared with experimental data if it were to become available.

Data Tables:

Due to the lack of published research, no data tables with detailed research findings on the mass spectrometry of this compound can be provided.

Polymerization Applications and Materials Science Perspectives of 2,4 Dimethylpenta 1,3 Diene 3 Thiol

Thiol-Ene Photopolymerization Utilizing Thiol-Dienes

Thiol-ene photopolymerization has emerged as a significant area of research due to its advantageous characteristics, including rapid reaction rates, minimal oxygen inhibition, and the formation of uniform polymer networks. diva-portal.org This section delves into the specifics of thiol-diene systems, with a focus on the underlying kinetics, polymerization mechanism, and the factors influencing the final polymer properties.

Fundamental Polymerization Kinetics and Reaction Rate Orders in Thiol-Diene Systems

Modeling and experimental studies have revealed that for systems where k_p/k_CT is high, the polymerization rate is first-order with respect to the thiol concentration and nearly independent of the ene concentration. acs.org Conversely, when this ratio is close to unity, the reaction rate is approximately half-order in both thiol and ene concentrations. acs.orgacs.org In cases where k_CT is much greater than k_p, the rate becomes first-order in the ene concentration and is largely independent of the thiol concentration. acs.org

For instance, in thiol-allyl ether and thiol-acrylate systems, the polymerization rate typically exhibits a first-order dependence on the thiol concentration. acs.orgacs.org In contrast, thiol-norbornene and thiol-vinyl ether systems often show a near half-order dependence on both monomer concentrations. acs.orgacs.org Thiol-vinyl silazane systems represent the other end of the spectrum, with rates that are approximately first-order in the ene concentration. acs.orgacs.org These variations in reaction orders are attributed to the electron density of the vinyl group, which affects k_p, and the stability of the resulting carbon-centered radical, which influences k_CT. acs.org

Table 1: Reaction Rate Orders for Various Thiol-Ene Systems

| Thiol-Ene System | Order in Thiol [SH] | Order in Ene [C=C] | k_p/k_CT Ratio | Reference |

|---|---|---|---|---|

| Thiol-Allyl Ether | 1 | 0 | High | acs.orgacs.org |

| Thiol-Acrylate | ~1 | ~0 | High | acs.orgacs.org |

| Thiol-Norbornene | ~0.5 | ~0.5 | ~1 | acs.orgacs.org |

| Thiol-Vinyl Ether | ~0.5 | ~0.5 | ~1 | acs.orgacs.org |

| Thiol-Vinyl Silazane | ~0 | ~1 | Low | acs.orgacs.org |

Mechanism of Step-Growth Polymerization via Thiol-Ene Coupling

The thiol-ene polymerization proceeds through a two-step radical mechanism. wikipedia.org The process is typically initiated by the generation of thiyl radicals (RS•) from a thiol (RSH), often through photolysis in the presence of a photoinitiator. acs.orgrsc.org

The key steps in the polymerization are:

Propagation: The thiyl radical adds across the carbon-carbon double bond of the ene monomer, forming a carbon-centered radical intermediate. acs.orgwikipedia.orgrsc.org This is an anti-Markovnikov addition. wikipedia.org

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. acs.orgwikipedia.orgrsc.org This step regenerates a thiyl radical, which can then participate in another propagation step, and forms the final thioether linkage. acs.orgwikipedia.orgrsc.org

Impact of Molecular Structure on Polymer Network Formation and Properties

The molecular structure of both the thiol and the diene monomers plays a pivotal role in determining the final properties of the crosslinked polymer network. The functionality of the monomers (the number of thiol or ene groups per molecule) directly influences the crosslink density of the resulting network. rsc.org For instance, the reaction of difunctional thiols and dienes leads to linear polymers, while using monomers with functionalities greater than two results in the formation of crosslinked networks. rsc.org

The rigidity and flexibility of the monomer backbones also significantly affect the thermomechanical properties of the polymer. researchgate.net For example, incorporating rigid aromatic or cyclic structures into the monomers generally leads to polymers with higher glass transition temperatures (Tg) and improved mechanical strength. mdpi.comnih.gov Conversely, flexible aliphatic chains in the monomers result in polymers with lower Tg and greater elasticity. researchgate.net

The specific type of ene group also has a profound impact. Terminal alkenes generally exhibit high reactivity, while internal alkenes, particularly trans-isomers, can show reduced reactivity due to steric hindrance. usm.edu The reactivity of cyclic alkenes is influenced by ring strain. usm.edu In the case of thiol-yne polymerizations, where an alkyne is used instead of an alkene, each alkyne group can react with two thiol groups, leading to a much higher crosslink density and consequently, a significant increase in the glass transition temperature compared to analogous thiol-ene systems. acs.org

Table 2: Influence of Monomer Structure on Polymer Properties

| Monomer Structural Feature | Impact on Polymer Network | Resulting Polymer Property | Reference |

|---|---|---|---|

| Increased Monomer Functionality | Higher Crosslink Density | Increased Tg, Higher Modulus | rsc.orgnih.gov |

| Rigid Monomer Backbone (e.g., aromatic rings) | Stiffer Network | Higher Tg, Increased Hardness | mdpi.comnih.gov |

| Flexible Monomer Backbone (e.g., aliphatic chains) | More Flexible Network | Lower Tg, Increased Elasticity | researchgate.net |

| Use of Alkyne (Thiol-Yne) vs. Alkene (Thiol-Ene) | Significantly Higher Crosslink Density | Substantially Higher Tg | acs.org |

| Steric Hindrance around Ene Group | Reduced Reactivity | Lower Conversion, Altered Network Structure | usm.edu |

Factors Influencing Monomer Conversion and Polymerization Efficiency in Thiol-Ene Systems

The reaction rate, which is influenced by the monomer structure as discussed previously, directly impacts the efficiency. researchgate.net Faster reaction rates generally lead to higher monomer conversion in a given time. researchgate.net The presence of oxygen can inhibit radical polymerizations, but thiol-ene systems are notably less sensitive to oxygen inhibition compared to traditional acrylate (B77674) systems. radtech.org This is because the chain transfer to the thiol is a very efficient process that can compete with the reaction of radicals with oxygen.

The reaction conditions, such as the intensity of the UV light for photopolymerization and the presence of a photoinitiator, also play a crucial role. radtech.org While some thiol-ene reactions can proceed without an initiator, their presence generally accelerates the polymerization. diva-portal.org The viscosity of the reaction medium can also affect efficiency, as high viscosity can limit the mobility of the reacting species and lead to diffusion-controlled reactions, potentially trapping unreacted functional groups within the vitrified network. nih.govnih.gov Furthermore, the choice of solvent can influence polymerization kinetics, with solvent polarity potentially affecting the reaction rates. mdpi.com

Advanced Monomer Design and Polymer Architecture from 2,4-Dimethylpenta-1,3-diene-3-thiol

The unique structure of this compound, with its conjugated diene system and a thiol group, offers intriguing possibilities for advanced monomer design and the creation of polymers with controlled architectures.

Synthesis of Polythioethers and Crosslinked Materials with Controlled Architectures

The thiol-ene reaction provides a robust platform for the synthesis of polythioethers with well-defined structures. nih.gov By carefully selecting the functionality of the comonomers reacting with a thiol-diene like this compound, it is possible to create linear polymers, branched polymers, or highly crosslinked networks. rsc.org

For instance, reacting a difunctional diene with a difunctional thiol results in linear polythioethers. researchgate.net The use of multifunctional thiols or enes (functionality > 2) leads to the formation of crosslinked materials. rsc.orgresearchgate.net The degree of crosslinking can be precisely controlled by adjusting the stoichiometry and functionality of the monomers. nih.gov This control over network architecture is crucial for tailoring the mechanical and thermal properties of the final material. nih.govrsc.org

Furthermore, the step-growth nature of thiol-ene polymerization allows for the formation of homogeneous networks with a delayed gel point, which reduces polymerization-induced shrinkage stress compared to chain-growth polymerizations. diva-portal.org This is particularly advantageous in applications requiring high dimensional stability. The versatility of the thiol-ene reaction also allows for the synthesis of more complex architectures, such as block copolymers or graft copolymers, by strategically introducing different monomers during the polymerization process. The synthesis of polythioethers can also be carried out in dispersed systems like miniemulsion, enabling the production of polymer nanoparticles with controlled size and architecture. acs.orgnih.gov

Controlled Radical Polymerization Techniques for Thiol-Diene Monomers

Controlled radical polymerization (CRP) techniques are instrumental in the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. For monomers like this compound, which contain both a diene and a thiol group, CRP methods offer precise control over the polymerization process, which can be challenging with conventional free radical techniques due to potential side reactions. Two of the most versatile CRP methods applicable to thiol-diene monomers are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

RAFT polymerization is a highly versatile CRP method that can be applied to a wide range of monomers, including dienes. sigmaaldrich.com The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The selection of the appropriate RAFT agent is critical and depends on the nature of the monomer being polymerized. sigmaaldrich.comacs.org For diene monomers, the reactivity of the C=S bond in the RAFT agent must be higher than that of the monomer's C=C bonds to ensure successful mediation of the polymerization. acs.org

The general mechanism of RAFT polymerization involves a rapid equilibrium between active (propagating radicals) and dormant (macro-CTA) species, allowing all chains to grow at a similar rate. sigmaaldrich.com This process is tolerant of various functional groups and reaction conditions. sigmaaldrich.comwikipedia.org For a monomer such as this compound, the thiol group may require protection to prevent it from participating in side reactions, such as acting as a chain transfer agent itself, which could disrupt the controlled nature of the polymerization. rsc.org However, the conjugated diene functionality is amenable to RAFT polymerization. The choice of the Z and R groups on the RAFT agent (thiocarbonylthio compound) is crucial for controlling the polymerization of dienes. acs.org

Atom Transfer Radical Polymerization (ATRP):

ATRP is another powerful CRP technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. nih.govacs.org This method allows for the synthesis of polymers with well-defined architectures from various monomers. nih.gov While traditional ATRP can be sensitive to unprotected thiol groups due to potential catalyst poisoning or side reactions, modifications to the ATRP process have been developed to accommodate such functionalities. rsc.orgcmu.edu

One strategy involves the use of a protected thiol monomer, where the thiol group is chemically masked during polymerization and can be deprotected post-polymerization to yield the desired thiol-functionalized polymer. rsc.orgrsc.org For instance, a monomer containing an acetyl-protected thiol group has been successfully copolymerized via ATRP. rsc.org Another approach is the use of initiators with disulfide bonds, which can be cleaved after polymerization to yield thiol-terminated polymers. cmu.edu These strategies could be adapted for the polymerization of this compound to achieve controlled polymer structures. The development of more robust catalyst systems, such as those used in Activators Generated by Electron Transfer (AGET) ATRP, has expanded the scope of monomers that can be polymerized in a controlled manner, potentially including those with less-protected functional groups. acs.org

Comparative Analysis with Other Thiol- and Diene-Based Monomers in Polymer Science

The potential of this compound as a monomer in materials science can be better understood by comparing its structural features and likely polymerization behavior with other well-established thiol- and diene-based monomers.

Comparison with Other Diene Monomers:

Common diene monomers used in polymer synthesis include butadiene, isoprene, and chloroprene. acs.org These monomers are typically polymerized via free-radical, anionic, or coordination polymerization to produce elastomers with a wide range of properties. In the context of controlled radical polymerization, RAFT has been shown to be effective for the polymerization of dienes, although it can be challenging to prevent cross-linking at higher conversions. acs.org

The presence of the thiol group and the specific substitution pattern on the diene in this compound would likely influence its reactivity compared to these simpler dienes. The methyl groups at the 2 and 4 positions may affect the stereochemistry of the resulting polymer and its physical properties.

| Monomer | Polymerization Methods | Key Polymer Properties |

| Butadiene | Free-radical, Anionic, Coordination, RAFT | Elastomeric, used in synthetic rubbers |

| Isoprene | Free-radical, Anionic, Coordination, RAFT | Natural rubber analog, elastomeric |

| Chloroprene | Free-radical | Good chemical and oil resistance |

| This compound | Potentially RAFT, ATRP (with protection) | Expected to have reactive thiol pendants |

Table 1: Comparison of this compound with Common Diene Monomers

Comparison with Other Thiol-Containing Monomers:

The thiol functionality imparts unique properties to polymers, including the ability to undergo post-polymerization modification via "click" chemistry (e.g., thiol-ene reactions), form disulfide crosslinks, and adhere to metal surfaces. rsc.orgnih.gov Several thiol-containing monomers have been explored in polymer science, often requiring protection of the thiol group during polymerization. rsc.orgrsc.org

For example, 2-(acetylthio)ethyl methacrylate (B99206) (AcSEMA) is a monomer with a protected thiol group that has been successfully polymerized using ATRP. rsc.org The subsequent deprotection yields a thermosensitive polymer with pendant thiol groups. rsc.org In contrast to monomers where the thiol is a pendant group on an acrylate backbone, the thiol in this compound is directly attached to the conjugated diene system. This structural difference would likely result in polymers with distinct chemical and physical properties.

The thiol-ene reaction, a cornerstone of click chemistry, involves the radical-mediated addition of a thiol to a double bond (ene). acs.orgengconfintl.org This reaction is highly efficient and can be used for polymer synthesis and modification. engconfintl.org A monomer like this compound is unique in that it contains both the thiol and the "ene" (in this case, a diene) within the same molecule. This bifunctionality could lead to complex step-growth polymerization mechanisms or provide a handle for creating hyperbranched or cross-linked structures. researchgate.net

| Monomer/System | Polymerization/Reaction | Key Features and Applications |

| 2-(Acetylthio)ethyl methacrylate (AcSEMA) | ATRP followed by deprotection | Synthesis of well-defined polymers with pendant thiol groups. rsc.org |

| Thiol-Ene Systems (e.g., multifunctional thiols and enes) | Radical-mediated step-growth polymerization | Formation of cross-linked networks, hydrogels, and elastomers. acs.orgacs.org |

| Diallyl terephthalate (B1205515) and Glycol Dimercaptoacetate | Initiator-free step-growth sonopolymerization | Synthesis of waterborne poly(thioether) prepolymers. acs.org |

| This compound | Potential for both chain-growth (diene) and step-growth (thiol-ene) characteristics | Unique monomer for creating functional polymers with potential for cross-linking and modification. |

Table 2: Comparative Analysis of Thiol-Containing Monomers and Systems

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dimethylpenta-1,3-diene-3-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via thiol-ene click chemistry or nucleophilic substitution of halogenated dienes with thiolate anions. For example, reacting 2,4-dimethylpenta-1,3-diene with hydrogen sulfide under catalytic basic conditions (e.g., KOH/ethanol) may yield the thiol derivative. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize oxidation of the thiol group. Yield optimization requires monitoring steric hindrance from methyl groups, which may slow reaction kinetics .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : The thiol proton (SH) appears as a broad singlet at δ 1.2–1.5 ppm, while conjugated diene protons resonate as doublets at δ 5.0–6.0 ppm. Methyl groups split into doublets (δ 1.8–2.2 ppm) due to coupling with adjacent protons.

- IR Spectroscopy : Stretching vibrations for S-H (2550–2600 cm⁻¹) and C=C (1640–1680 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragments like [M-SH]⁺ help verify the structure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or skin contact. The thiol group is volatile and odorous; neutralization of waste with oxidizing agents (e.g., NaOCl) is advised. Storage under inert gas (N₂) in amber vials at 4°C prevents degradation .

Advanced Research Questions

Q. How do steric and electronic effects of methyl groups influence the compound’s reactivity in electrophilic addition reactions?

- Methodological Answer : Methyl groups at positions 2 and 4 create steric hindrance, directing electrophiles (e.g., H⁺, Br₂) to the less substituted double bond (C1-C2). Computational studies (DFT) can map electron density to predict regioselectivity. For example, protonation at C3 is disfavored due to methyl crowding, favoring addition at C1 .

Q. What experimental designs can resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) to assess decomposition pathways. Compare kinetic stability via Arrhenius plots of degradation rates at 25–100°C. Conflicting data may arise from impurities or oxidation artifacts; purity verification via HPLC and GC-MS is critical .

Q. Can computational modeling predict tautomerization or isomerization pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model potential tautomers, such as thione-diene rearrangements. Compare computed Gibbs free energies to experimental NMR data to identify dominant tautomers. Solvent effects (polar vs. non-polar) should be included in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.